molecular formula C21H17ClN4O2 B2542021 N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941920-36-1

N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2542021
CAS No.: 941920-36-1
M. Wt: 392.84
InChI Key: JQISCTQPKMZCTD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-oxo group, a phenyl substituent at position 2 of the pyrazine ring, and an acetamide side chain linked to a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2/c1-14-7-8-16(22)11-17(14)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQISCTQPKMZCTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H17ClN4O2
  • Molecular Weight : 392.8 g/mol
  • CAS Number : 941920-36-1

The compound belongs to the class of pyrazolo[1,5-a]pyrazines, which have been shown to exhibit various biological activities including anticancer, anti-inflammatory, and enzymatic inhibition properties. The mechanism of action often involves the interaction with specific enzymes or receptors in cellular pathways, which can lead to apoptosis in cancer cells or modulation of inflammatory responses.

Biological Activities

  • Anticancer Activity :
    • Pyrazolo[1,5-a]pyrazines have demonstrated significant anticancer potential. For instance, derivatives have been found to inhibit cell proliferation in various cancer cell lines including HeLa (cervical cancer) and L929 (fibroblast) cells. The compound's ability to induce apoptosis has been linked to its interference with cell cycle progression and modulation of apoptotic pathways .
  • Enzymatic Inhibition :
    • The compound exhibits inhibitory activity against several key enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes . The IC50 values for related pyrazolo compounds against COX-2 were reported at approximately 0.04 μmol, indicating potent activity comparable to standard drugs like celecoxib .
  • Anti-inflammatory Properties :
    • Research indicates that pyrazolo derivatives can suppress the production of pro-inflammatory cytokines and chemokines. This effect may be mediated through inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural components:

SubstituentEffect on Activity
5-Chloro groupEnhances lipophilicity and receptor binding affinity
Pyrazolo coreEssential for anticancer activity
Acetamide moietyContributes to solubility and bioavailability

Case Studies

  • In Vitro Studies :
    • A study demonstrated that the compound significantly inhibited the growth of HeLa cells with an IC50 value indicating effective cytotoxicity at low concentrations .
  • In Vivo Models :
    • In animal models of inflammation, compounds related to this compound showed reduced edema formation and lower levels of inflammatory markers compared to controls .
  • Synthesis and Functionalization :
    • Various synthetic pathways have been developed for this class of compounds, enhancing their structural diversity and biological profiles. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

Scientific Research Applications

Biological Activities

Anticancer Properties
Research indicates that compounds based on the pyrazolo[1,5-a]pyrazin scaffold exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as antitumor agents. These compounds act by inhibiting specific enzymes involved in cancer progression, thereby demonstrating their potential as effective anticancer drugs .

Enzyme Inhibition
The compound's structure suggests that it may inhibit various enzymes, including kinases and phosphodiesterases. Such inhibition can lead to the modulation of signaling pathways associated with cancer and inflammation. Studies have highlighted the importance of structural modifications in enhancing enzyme inhibitory activity .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in preclinical models:

  • Antitumor Efficacy : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar derivatives could be developed from N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide .
  • Pharmacological Profiles : Research on related compounds has shown promising pharmacological profiles with low toxicity and high selectivity towards cancer cells compared to normal cells .

Summary of Applications

Application AreaDescription
Anticancer TherapyPotential as an antitumor agent through enzyme inhibition
Enzyme InhibitionModulation of signaling pathways involved in cancer and inflammation
Synthesis and DevelopmentVarious synthetic routes explored for analog development

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are analyzed below:

Core Heterocycle Variations

  • Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidine: The pyrazine core (two nitrogen atoms in a six-membered ring) in the target compound contrasts with pyrazolo-pyrimidine analogs (e.g., N-(3-chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide, ). Biological Implications: Pyrazolo-pyrazines may offer metabolic stability advantages, as seen in F-DPA (), a pyrazolo-pyrimidine acetamide used in PET imaging due to its fluorine-substituted aromatic ring .

Substituent Effects

  • Aromatic Ring Modifications: Chloro vs. Positional Isomerism: The 5-chloro-2-methylphenyl group in the target compound vs. 4-chlorobenzyl in N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide () highlights how substituent placement affects electronic properties and steric interactions .
  • Side Chain Variations: Sulfanyl vs. Acetamide Linkers: The N-(p-tolyl) acetamide in ’s triazolo-pyrazine analog demonstrates how lipophilic groups (e.g., methyl) enhance membrane permeability .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Reported Activity/Properties Reference
N-(5-chloro-2-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazine 5-chloro-2-methylphenyl, 4-oxo Inferred metabolic stability -
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Pyrazolo[1,5-a]pyrazine 4-chlorobenzyl Discontinued commercial availability
N-(3-chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Pyrazolo[1,5-a]pyrimidine Sulfanyl, 3-chloro-4-methylphenyl Potential enzyme inhibition
F-DPA (N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) Pyrazolo[1,5-a]pyrimidine 4-fluorophenyl, diethylacetamide PET imaging agent

Preparation Methods

Cyclocondensation of Hydrazines with Diketones

A widely adopted strategy involves reacting hydrazine derivatives with 1,3-diketones or keto-esters. For example, 2,2-dichlorovinylacetophenones undergo sequential transformations with hydrazines to form pyrazoline intermediates, which are further cyclized under basic conditions. In one protocol, 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides are treated with aqueous sodium hydroxide to yield 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines.

Reaction Conditions:

  • Reactants: 2,2-dichlorovinylacetophenone, 2-hydroxyethylhydrazine
  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 30–60°C
  • Catalyst: None (base-mediated cyclization)
  • Yield: 65–78%

Oxidative Aromatization

The tetrahydropyrazolo[1,5-a]pyrazine intermediate undergoes oxidative aromatization to introduce the 4-oxo group. This step typically employs oxidizing agents such as manganese dioxide (MnO₂) or chloranil in refluxing toluene.

Functionalization of the Pyrazolo[1,5-a]pyrazine Core

Installation of the 4-Oxo Group

The 4-oxo functionality is introduced through ketone oxidation or hydrolysis of nitrile groups. In a reported method, treatment of 4-aminopyrazolo[1,5-a]pyrazine with hydrochloric acid and hydrogen peroxide yields the 4-oxo derivative.

Synthesis of the Acetamide Side Chain

Preparation of N-(5-Chloro-2-methylphenyl)acetamide

The acetamide side chain is synthesized via acylation of 5-chloro-2-methylaniline. A common protocol involves reacting the aniline with acetic anhydride in pyridine at 0–5°C, achieving yields >90%.

Characterization Data:

  • Melting Point: 112–114°C
  • ¹H NMR (CDCl₃): δ 2.15 (s, 3H, CH₃), 2.30 (s, 3H, Ar-CH₃), 7.20–7.45 (m, 3H, Ar-H)

Coupling to the Pyrazolo[1,5-a]pyrazine Core

The final step involves coupling N-(5-chloro-2-methylphenyl)acetamide to the pyrazolo[1,5-a]pyrazine core. This is achieved via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling.

SNAr Reaction Protocol:

  • Reactants: 5-Chloro-pyrazolo[1,5-a]pyrazine, N-(5-chloro-2-methylphenyl)acetamide
  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 120°C
  • Yield: 70%

Mechanistic Insights and Computational Studies

Density functional theory (DFT) calculations have been employed to elucidate the regioselectivity of cyclization steps. For instance, the energy barrier for the formation of pyrazolo[1,5-a]pyrazine from pyrazoline intermediates is significantly lower than alternative pathways (ΔG‡ = 18.3 kcal/mol vs. 24.7 kcal/mol). These insights guide solvent and catalyst selection to favor the desired product.

Industrial-Scale Production Considerations

Scaling up the synthesis requires optimizing reaction parameters for cost-effectiveness and safety. Continuous flow reactors are preferred for cyclocondensation steps, reducing reaction times from hours to minutes. Key industrial challenges include:

  • Purification: High-performance liquid chromatography (HPLC) is used to isolate the final compound with >99% purity.
  • Waste Management: Recycling THF and DMF via distillation reduces environmental impact.

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